molecular formula C9H10ClF2NO2 B1405511 1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride CAS No. 2135332-32-8

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride

Cat. No. B1405511
M. Wt: 237.63 g/mol
InChI Key: DUXCNXPNMSAOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, also known as 1-(2,2-difluorobenzoyl)ethanamine hydrochloride, or DFBAH, is an organic compound used in scientific research. It is a white crystalline solid and is soluble in water. It is used as an intermediate in the synthesis of various organic compounds and is also used as a reagent for the synthesis of organic compounds. DFBAH has a molecular weight of 200.09 g/mol and a melting point of 135-137°C.

Scientific Research Applications

DFBAH has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds such as amines, amides, and heterocyclic compounds. It has also been used in the synthesis of peptide and protein derivatives and in the synthesis of fluorescent dyes. It has been used as a reagent for the synthesis of organic compounds and in the synthesis of polymers.

Mechanism Of Action

The mechanism of action of DFBAH is not fully understood. It is believed that the hydrochloride group of DFBAH acts as a proton donor, allowing the compound to react with other molecules. This reaction can lead to the formation of new molecules and compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of DFBAH are not fully understood. Studies have shown that DFBAH can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to reduce the activity of certain enzymes involved in the metabolism of fatty acids.

Advantages And Limitations For Lab Experiments

The main advantage of using DFBAH in laboratory experiments is its high solubility in water. This allows for easy and efficient synthesis of organic compounds. The main limitation is its low reactivity, which can lead to low yields of desired products.

Future Directions

The future directions for DFBAH research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its use as a reagent for the synthesis of organic compounds and its potential applications in the synthesis of polymers. Further research could also be conducted into the use of DFBAH as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, further research into the use of DFBAH in the synthesis of fluorescent dyes could be conducted.

properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCNXPNMSAOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
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1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
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